molecular formula C14H19NO3 B2532543 Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate CAS No. 25437-94-9

Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate

Cat. No.: B2532543
CAS No.: 25437-94-9
M. Wt: 249.30 g/mol
InChI Key: QCDGFRHBHHQYLI-UHFFFAOYSA-N
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Description

Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate is a chemical compound with the molecular formula C14H19NO3 It is characterized by the presence of a benzoate ester linked to a piperidine ring, which is further substituted with a hydroxyl group

Properties

CAS No.

25437-94-9

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

4-[2-(4-hydroxypiperidin-1-yl)ethyl]benzoic acid

InChI

InChI=1S/C14H19NO3/c16-13-6-9-15(10-7-13)8-5-11-1-3-12(4-2-11)14(17)18/h1-4,13,16H,5-10H2,(H,17,18)

InChI Key

QCDGFRHBHHQYLI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)O

Canonical SMILES

C1CN(CCC1O)CCC2=CC=C(C=C2)C(=O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate typically involves the esterification of 4-(4-hydroxypiperidin-1-yl)benzoic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-oxopiperidin-1-yl)benzoate.

    Reduction: Formation of 4-(4-hydroxypiperidin-1-yl)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group on the piperidine ring can form hydrogen bonds with active sites, while the benzoate ester can interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate can be compared with similar compounds such as:

    Ethyl 4-(4-oxopiperidin-1-yl)benzoate: This compound has a ketone group instead of a hydroxyl group, which can alter its reactivity and biological activity.

    Ethyl 4-(4-aminopiperidin-1-yl)benzoate: The presence of an amino group can significantly change the compound’s properties, including its solubility and interaction with biological targets.

    Ethyl 4-(4-methylpiperidin-1-yl)benzoate: The methyl group can affect the compound’s steric properties and its ability to interact with other molecules.

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